1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-9-4-10(2)6-12(5-9)8-13-7-11(3)14/h4-6,11,13-14H,7-8H2,1-3H3 |
InChI Key |
OQDBSSOQKPMVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNCC(C)O)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nitro Reduction | 60–75 | 85–90 | High |
| Reductive Amination | 80–90 | 90–95 | Moderate |
| Epoxide Ring-Opening | 65–75 | 80–85 | Low |
| Asymmetric Hydrogenation | 70–85 | >95 | High |
Table 2: Key Reaction Parameters
| Parameter | Nitro Reduction | Reductive Amination |
|---|---|---|
| Temperature Range | 10–120°C | 20–25°C |
| Catalyst | Raney Nickel | NaBH₃CN |
| Reaction Time | 6–12 hrs | 2–4 hrs |
Chemical Reactions Analysis
Types of Reactions
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
To contextualize 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol, we compare its structural and synthetic features with related compounds from the literature.
Structural and Functional Group Comparisons
*Molecular weights estimated based on structural formulas.
Key Observations :
Amine Classification: The secondary amine in the target compound differs from the primary amine in 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, which may influence its basicity and reactivity in alkylation or acylation reactions .
Hydroxyl Position : Propan-2-ol’s hydroxyl group (C2) vs. propan-1-ol’s (C1) alters hydrogen-bonding capacity and steric effects, impacting solubility and crystallinity .
Key Differences :
- The target compound’s synthesis likely prioritizes amine-alcohol coupling, whereas indolin-2-one derivatives emphasize cyclization and ketone formation .
- Thiophene-containing analogs (e.g., compound a in ) may require heterocyclic aromatic substitution, differing from the alkylation strategies used for 3,5-dimethylphenyl derivatives .
Physicochemical and Spectral Data
While direct data for the target compound are unavailable, inferences can be drawn from related structures:
- NMR Signatures :
- IR Spectroscopy: Expected O-H stretch at ~3300 cm⁻¹ and N-H bend at ~1600 cm⁻¹, consistent with amino alcohol motifs .
Biological Activity
1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol, also known by its systematic name (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol, is a chiral amino alcohol with significant biological activity. The compound features an amino group and a hydroxyl group on a propanol backbone, with a 3,5-dimethylphenyl substituent contributing to its unique properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Chirality: The (1S,2S) configuration indicates specific spatial arrangements that influence its biological interactions.
- Functional Groups: The presence of both an amino and a hydroxyl group enhances its ability to form hydrogen bonds and engage in electrostatic interactions with target biomolecules.
Research indicates that this compound can modulate enzyme activities and receptor interactions. The dual functional groups allow for:
- Hydrogen Bonding: Facilitates binding to various biological receptors.
- Electrostatic Interactions: Enhances affinity for target molecules, influencing biological effects such as enzyme inhibition or activation.
Biological Activity
The compound exhibits several biological activities:
Antioxidant Activity
Studies have demonstrated that derivatives of similar structures show significant antioxidant properties. This is critical in preventing oxidative stress-related diseases .
Cardiovascular Effects
As a β-blocker analog, the compound may play a role in managing cardiovascular conditions. It is hypothesized to act as a competitive antagonist at β-adrenergic receptors, which are pivotal in heart rate regulation and blood pressure control. This activity suggests potential applications in treating hypertension and heart failure .
Anticancer Potential
Emerging research highlights the anticancer properties of compounds structurally related to this compound. It may inhibit tumor growth through modulation of signaling pathways associated with cancer cell proliferation .
Study 1: Antioxidative Properties
A study investigated various aryloxyaminopropanol derivatives for their antioxidative capabilities. Results indicated that certain structural modifications significantly enhanced their ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related disorders .
Study 2: Cardiovascular Applications
In clinical settings, compounds similar to this compound have been evaluated for their efficacy in managing chronic heart failure. The findings support their role as effective β-blockers that reduce mortality rates among patients with heart disease .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Amino Alcohol | Antioxidant, β-blocker activity |
| Propranolol | Aryloxyaminopropanol | Antihypertensive, antiarrhythmic |
| Levobunolol | Aryloxyaminopropanol | Glaucoma treatment |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol to achieve high yield and purity?
The synthesis involves reductive amination between 3,5-dimethylbenzylamine and a carbonyl precursor. Critical parameters include:
- Reducing agents : Sodium cyanoborohydride for chemoselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Maintain 25–40°C to minimize side reactions. Catalytic methods using transition metals (e.g., Ru-based catalysts) improve enantioselectivity for chiral derivatives. Post-reaction purification via recrystallization (ethanol/water mixtures) ensures high purity .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : H/C NMR to confirm substitution patterns and amine proton environments.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray crystallography : Single-crystal analysis with SHELXL refinement resolves absolute configuration and hydrogen bonding networks .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
Standardize protocols by:
- Purity verification : Use HPLC-MS (≥98% purity threshold).
- Solvent consistency : Prefer aqueous buffers (pH 7.4) to avoid aggregation.
- Control experiments : Include structurally similar analogs (e.g., 3,5-dimethoxy derivatives) to isolate substituent effects .
Advanced Research Questions
Q. What experimental approaches enable the selective synthesis of enantiomerically pure this compound?
- Asymmetric catalysis : Ru-BINAP complexes achieve >90% enantiomeric excess (ee) in reductive amination.
- Enzymatic resolution : Immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems selectively hydrolyze undesired enantiomers.
- Diastereomeric salt formation : Dibenzoyl-D-tartaric acid resolves racemic mixtures with 99% ee .
Q. How should contradictory biological activity data across studies be resolved?
Conduct systematic analyses of:
- Cellular models : Compare isogenic cell lines to eliminate genetic variability.
- Compound aggregation : Use dynamic light scattering (DLS) to assess solubility.
- Target engagement : Surface plasmon resonance (SPR) quantifies binding kinetics. Recent studies emphasize the role of 3,5-dimethyl groups in modulating receptor specificity .
Q. What strategies are effective for investigating structure-activity relationships (SAR) in derivatives?
Design a substitution matrix:
- Aromatic modifications : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OCH) groups at 3,5 positions.
- Chain elongation : Compare propan-2-ol vs. butan-2-ol backbones.
- QSAR modeling : Incorporate DFT-calculated parameters (HOMO-LUMO gaps, molecular electrostatic potentials) to predict activity trends .
Q. What advanced purification techniques are recommended for isolating stereoisomers?
- Chiral chromatography : Use amylose-based columns with hexane/isopropanol gradients.
- Countercurrent chromatography : Optimize solvent systems (e.g., heptane/ethyl acetate/methanol/water) for high-resolution separation.
- Crystallization additives : Tartaric acid derivatives enhance diastereomeric crystallization efficiency .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. functional assays) and control for batch-to-batch variability in compound synthesis .
- Structural Characterization : Combine X-ray data with computational modeling (e.g., Mercury software) to visualize non-covalent interactions critical for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
